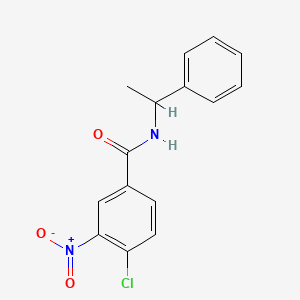

4-chloro-3-nitro-N-(1-phenylethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

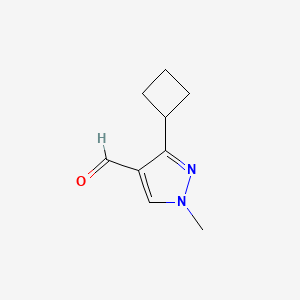

4-chloro-3-nitro-N-(1-phenylethyl)benzamide is a chemical compound with the linear formula C15H13ClN2O3 . It has a molecular weight of 304.735 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H13ClN2O3 . The molecule consists of a benzamide core with a chlorine atom and a nitro group attached to the benzene ring, and a phenylethyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. The compound has a molecular weight of 304.735 .Applications De Recherche Scientifique

Potential Antitumor Activity and Drug Development

One study discusses the unexpected dimerization of a closely related nitrobenzyl chloride compound under basic conditions, highlighting its antitumor properties in vitro and in vivo. This suggests potential applications in cancer research and drug development, although it primarily deals with the molecule's stability and degradation products (Santos et al., 2013).

Applications in Synthesis of Nitrosohydrazinecarboxamides

Research into 4-Aroyl-1-nitrosohydrazinecarboxamides, which shares structural similarities, indicates their synthesis and significant antitumor activity. This work underscores the molecule's role in creating compounds with potential pharmacological benefits, especially against leukemia and tumors (Gugova et al., 1992).

In Organic Synthesis and Functional Material Development

The molecule is also involved in the synthesis of dichlorinated haloamides through aminohalogenation of β-nitrostyrenes. This chemical reaction is crucial for producing functional materials, demonstrating the compound's utility in organic synthesis and materials science (Zhi et al., 2010).

Solid-Phase Synthesis of Heterocyclic Scaffolds

Another study describes the use of a related chloro-nitrobenzoic acid as a building block for the solid-phase synthesis of various heterocyclic scaffolds. This application is particularly relevant in the discovery and development of new drugs, offering insights into the versatile uses of the molecule in synthesizing diverse heterocycles (Křupková et al., 2013).

Role in Mitosis Inhibition for Plant Cell Research

Research on a series of N-(1,1-dimethylpropynyl) benzamides, by modifying the phenyl substitution, demonstrates powerful and selective inhibition of mitosis in plant cells. This provides a tool for studying cell division in plants, with potential applications in agriculture and botany (Merlin et al., 1987).

Propriétés

IUPAC Name |

4-chloro-3-nitro-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)12-7-8-13(16)14(9-12)18(20)21/h2-10H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGCCJAKGPIRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)

![N-(3-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2925354.png)

![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)

![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)

![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)

![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)